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Introduction

Manumycin E is a member of the manumycin family of antibiotics, a group of natural products
primarily isolated from Streptomyces species. These compounds have garnered significant
interest in the scientific community due to their diverse biological activities, including
antibacterial, antifungal, and antitumor properties. A key mechanism of action for many
manumycin-type antibiotics is the inhibition of farnesyltransferase, an enzyme crucial for the
post-translational modification of Ras proteins. Dysregulation of Ras signaling is a hallmark of
many cancers, making farnesyltransferase inhibitors like the manumycins promising candidates
for therapeutic development.

This technical guide provides an in-depth overview of the chemical structure and
stereochemistry of Manumycin E, supplemented with available quantitative data and
experimental methodologies.

Chemical Structure and Properties

Manumycin E is a complex polyketide with the molecular formula C30H34N207.[1] Its
systematic IUPAC name is (2E,4E,6E)-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-
oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-
yl]-10-methylundeca-2,4,6-trienamide. The structure features a central epoxycyclohexenone
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core, a polyunsaturated lower side chain terminating in a 2-amino-3-hydroxycyclopent-2-enone
moiety, and an upper polyunsaturated acyl side chain.

| ies of M inE

Property Value Source
Molecular Formula C30H34N207 [1]
Molecular Weight 534.6 g/mol

(2E,4E,6E)-N-[(5S)-5-hydroxy-
5-[(1E,3E,5E)-7-[(2-hydroxy-5-
oxocyclopenten-1-yl)amino]-7-
IUPAC Name oxohepta-1,3,5-trienyl]-2-oxo-
7-oxabicyclo[4.1.0]hept-3-en-
3-yl]-10-methylundeca-2,4,6-

trienamide

CAS Number 156250-43-0

Stereochemistry

The complex structure of Manumycin E contains several stereocenters, the precise three-
dimensional arrangement of which is crucial for its biological activity. The stereochemistry of
the epoxycyclohexenone moiety has been a focal point of investigation for the manumycin
class of compounds.

For Manumycin E, the absolute configuration at the C-4 position of the epoxycyclohexenone
ring has been determined to be S.[1] This was established using the CD exciton chirality
method. While the absolute configurations of the other stereocenters in Manumycin E have
not been explicitly reported in the reviewed literature, extensive stereochemical studies have
been conducted on the closely related Manumycin A. For Manumycin A, the absolute
configuration of the epoxycyclohexenone core has been determined as 4R, 5S, and 6R.[2] It is
important to note that this configuration for Manumycin A differs at the C-4 position from what
has been reported for Manumycin E. The configuration of the remaining stereocenters in
Manumycin E requires further definitive experimental confirmation.
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Spectroscopic Data

Detailed spectroscopic data is essential for the structural elucidation and characterization of
natural products. While a complete set of tabulated NMR and mass spectrometry data for
Manumycin E is not readily available in the public domain, the general fragmentation patterns
for manumycin-type compounds have been described.

Mass Spectrometry

High-resolution mass spectrometry is a key tool for determining the elemental composition and
fragmentation of molecules like Manumycin E. In-source collision-induced dissociation (CID)
experiments on related manumycin compounds have identified characteristic fragments. For
manumycin-type structures, common fragments arise from the conserved lower polyketide
chain attached to the C5N unit.[3]

Biological Activity

Manumycin E exhibits a range of biological activities, characteristic of the manumycin family.

Antibacterial Activity

Manumycin E is active against Gram-positive bacteria.[1] Specific minimum inhibitory
concentration (MIC) values against various bacterial strains have not been detailed in the
available literature.

Enzyme Inhibition

A significant aspect of the biological profile of the manumycin family is the inhibition of
farnesyltransferase. Manumycin E has been shown to have moderate inhibitory effects on the
farnesylation of the p21 Ras protein.[1]

Cytotoxic Activity

Manumycin E has demonstrated weak cytotoxic activity against the human colon tumor cell
line HCT-116.[1]

Signaling Pathways
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The manumycin class of antibiotics, through their inhibition of farnesyltransferase, can
modulate critical intracellular signaling pathways that are often hyperactivated in cancer. The
primary target is the Ras signaling cascade. Farnesylation is a critical post-translational
modification that allows Ras proteins to anchor to the cell membrane, a prerequisite for their
function. By inhibiting this process, manumycins can disrupt downstream signaling. Two of the
major pathways affected are the Ras/Raf/ERK pathway and the PI3K/AKT pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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